molecular formula C6H13NO5 B1679825 Nojirimycin CAS No. 15218-38-9

Nojirimycin

Cat. No.: B1679825
CAS No.: 15218-38-9
M. Wt: 179.17 g/mol
InChI Key: BGMYHTUCJVZIRP-GASJEMHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nojirimycin involves several steps, starting from readily available precursors. One efficient method involves the use of a bicyclic carbamate-type sp2-iminosugar as the starting material. This compound undergoes a series of reactions including C-allylation, carbamate hydrolysis, cross-metathesis, and hydrogenation to yield this compound derivatives . The stereochemical outcome of these reactions is governed by stereoelectronic effects, ensuring the production of the desired α-anomer with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nojirimycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

15218-38-9

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

BGMYHTUCJVZIRP-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O

SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-amino-D-glucose
nojirimycin
nojirimycin sulfate (2:1)
nojirimycin sulfite (1:1)
nojirimycin, (alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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